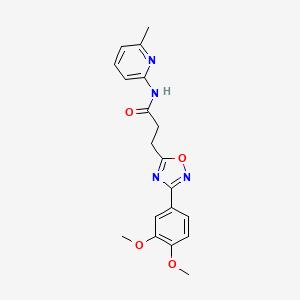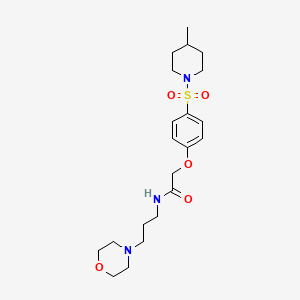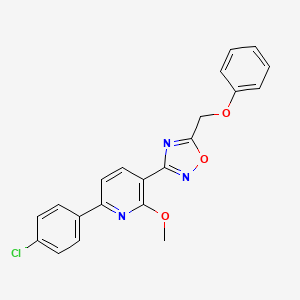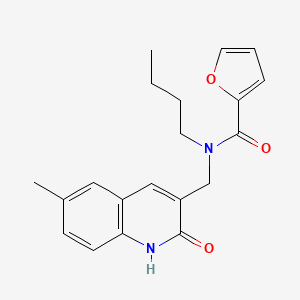![molecular formula C19H15BrN4O B7692551 2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)
2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives . These compounds are known for their potential bioactive properties and are often used in the discovery of potent agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a new and straightforward route from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . This method provides the desired products with moderate to good yields and involves a sequential opening/closing cascade reaction . The process is advantageous due to its room temperature conditions, short reaction time, and operational simplicity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include a sequential opening/closing cascade reaction . This involves the use of unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .科学的研究の応用
Cancer Treatment: CDK2 Inhibition
2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide: has been investigated as a novel CDK2 inhibitor for cancer treatment. CDK2 (cyclin-dependent kinase 2) is a key enzyme involved in cell cycle regulation. Inhibition of CDK2 selectively targets tumor cells. Researchers designed and synthesized a set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold, including this compound. Key findings include:
Cytotoxic Activity: The compound demonstrated superior cytotoxic activity against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. It also showed moderate activity against hepatocellular carcinoma (HepG-2) cells (IC50 range: 48–90 nM) compared to the reference drug sorafenib .
Enzymatic Inhibition: The compound effectively inhibited CDK2/cyclin A2, with an IC50 value of 0.057 μM. This dual activity against both cell lines and CDK2 makes it promising for further investigation .
Anti-Tubercular Activity
In another context, researchers explored derivatives of this compound for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Although the specific compound mentioned was not evaluated, the substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. Further studies could explore its potential in tuberculosis therapy .
Synthetic Strategies for 1H-Pyrazolo[3,4-b]pyridine Derivatives
This compound’s pyrazolo[3,4-b]pyridine scaffold is of interest in synthetic chemistry. Researchers have systematically reviewed methods for synthesizing 1H-pyrazolo[3,4-b]pyridine derivatives. These strategies consider the assembly of the pyrazolopyridine system, weighing advantages and drawbacks .
将来の方向性
作用機序
Target of Action
Similar compounds with a pyrazolo[3,4-b]quinoline core have been found to interact with multiple receptors . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported as novel CDK2 inhibitors .
Mode of Action
For instance, pyrazolo[3,4-d]pyrimidine derivatives inhibit CDK2, a protein kinase involved in cell cycle regulation .
Biochemical Pathways
Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been shown to affect the cdk2/cyclin a2 pathway, which is crucial for cell cycle progression .
Result of Action
Related compounds have shown significant inhibitory activity against certain cell lines . For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
特性
IUPAC Name |
2-bromo-N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-11-6-5-7-12-10-14-17(23-24(2)18(14)21-16(11)12)22-19(25)13-8-3-4-9-15(13)20/h3-10H,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOZJHILCTXQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)







